

Comparative Efficacy of Maribavir and Foscarnet for Resistant Cytomegalovirus (CMV)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Maribavir

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A detailed guide for researchers and drug development professionals on the clinical performance, safety, and mechanisms of action of **Maribavir** versus Foscarnet in the treatment of resistant Cytomegalovirus infections.

The management of cytomegalovirus (CMV) infections, a common and serious complication in transplant recipients, is often challenging due to drug resistance and toxicities associated with conventional therapies.[1][2][3] For patients with refractory or resistant (R/R) CMV, treatment options have historically been limited. This guide provides a comprehensive comparison of two key antiviral agents used in this setting: **Maribavir**, a novel benzimidazole riboside, and Foscarnet, a pyrophosphate analog.

Executive Summary

Maribavir has demonstrated superior efficacy in achieving CMV viremia clearance compared to investigator-assigned therapy (IAT), which includes Foscarnet, in patients with R/R CMV infection.[4][5] The pivotal Phase 3 SOLSTICE trial showed that a significantly higher proportion of patients treated with **Maribavir** achieved the primary endpoint of confirmed CMV viremia clearance at Week 8.[4][5] Furthermore, **Maribavir** presents a more favorable safety profile, with a lower incidence of treatment-limiting toxicities such as nephrotoxicity, compared to Foscarnet.[1][4][6] This guide will delve into the clinical data, experimental protocols, and mechanisms of action that underpin these findings.

Comparative Efficacy

The landmark SOLSTICE trial provides the most robust data for comparing **Maribavir** and Foscarnet in the context of a broader investigator-assigned therapy arm.

Table 1: Efficacy of **Maribavir** vs. Investigator-Assigned Therapy (IAT) in the SOLSTICE Trial

Endpoint	Maribavir (n=235)	IAT* (n=117)	Adjusted Difference (95% CI)	P-value
Primary Endpoint: Confirmed CMV Viremia Clearance at Week 8	55.7%	23.9%	32.8% (22.80– 42.74)	< .001
Key Secondary Endpoint: CMV Clearance and Symptom Control at Week 8, Maintained Through Week 16	18.7%	10.3%	9.5% (2.02– 16.88)	.01

*Investigator-Assigned Therapy (IAT) included one or a combination of the following: ganciclovir, valganciclovir, foscarnet, or cidofovir.[\[4\]](#)[\[7\]](#)

A real-world retrospective study also compared **Maribavir** to Foscarnet directly, finding no statistically significant difference in the failure of therapy as evidenced by persistent DNAemia (p=0.56) or the development of antiviral resistance (p=0.24).[\[2\]](#)[\[8\]](#)[\[9\]](#) In this study of 27 patients in each cohort, 20 patients in both the **Maribavir** and Foscarnet groups cleared the infection.[\[2\]](#)[\[8\]](#)[\[9\]](#)

Safety and Tolerability Profile

Maribavir has been associated with a more favorable safety profile compared to Foscarnet, particularly concerning nephrotoxicity.

Table 2: Key Treatment-Emergent Adverse Events (TEAEs) of Special Interest

Adverse Event	Maribavir	Foscarnet
Acute Kidney Injury	8.5%	21.3%
Neutropenia (vs. Valganciclovir/Ganciclovir)	9.4%	33.9%

*Data from the SOLSTICE trial comparing **Maribavir** to the Foscarnet subgroup within the IAT arm.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Dysgeusia (taste disturbance) is the most frequently reported adverse event with **Maribavir**, though it rarely leads to treatment discontinuation.[\[6\]](#) In the SOLSTICE trial, fewer patients discontinued treatment due to TEAEs in the **Maribavir** arm (13.2%) compared to the IAT arm (31.9%).[\[1\]](#)[\[4\]](#)[\[5\]](#)

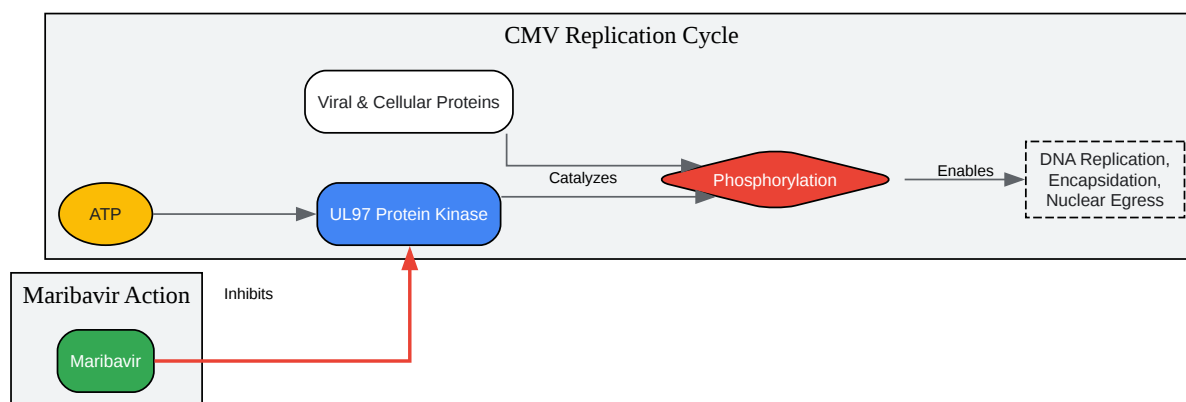
Mechanisms of Action

Maribavir and Foscarnet inhibit CMV replication through distinct mechanisms, which is crucial for their activity against resistant viral strains.

Maribavir: **Maribavir** is an orally bioavailable benzimidazole riboside that inhibits the CMV-specific UL97 protein kinase.[\[1\]](#)[\[10\]](#)[\[11\]](#) This inhibition prevents the phosphorylation of viral and cellular proteins that are essential for viral DNA replication, encapsidation, and nuclear egress of the viral capsid.[\[1\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#) Importantly, **Maribavir** does not require intracellular activation by phosphorylation.[\[1\]](#)

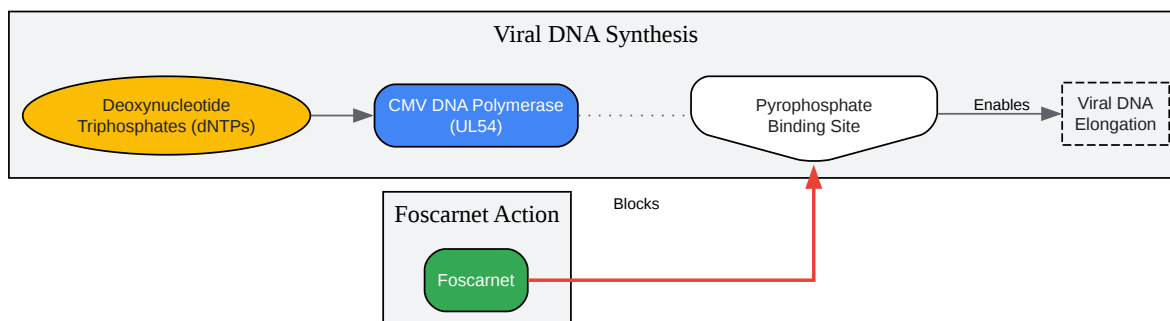
Foscarnet: Foscarnet is a structural analog of inorganic pyrophosphate that directly inhibits the pyrophosphate binding site on viral DNA polymerase.[\[14\]](#)[\[15\]](#)[\[16\]](#) This action blocks the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting viral DNA chain elongation.[\[15\]](#) Foscarnet does not require activation by viral kinases, making it effective against ganciclovir-resistant strains with UL97 mutations.[\[14\]](#)[\[15\]](#)

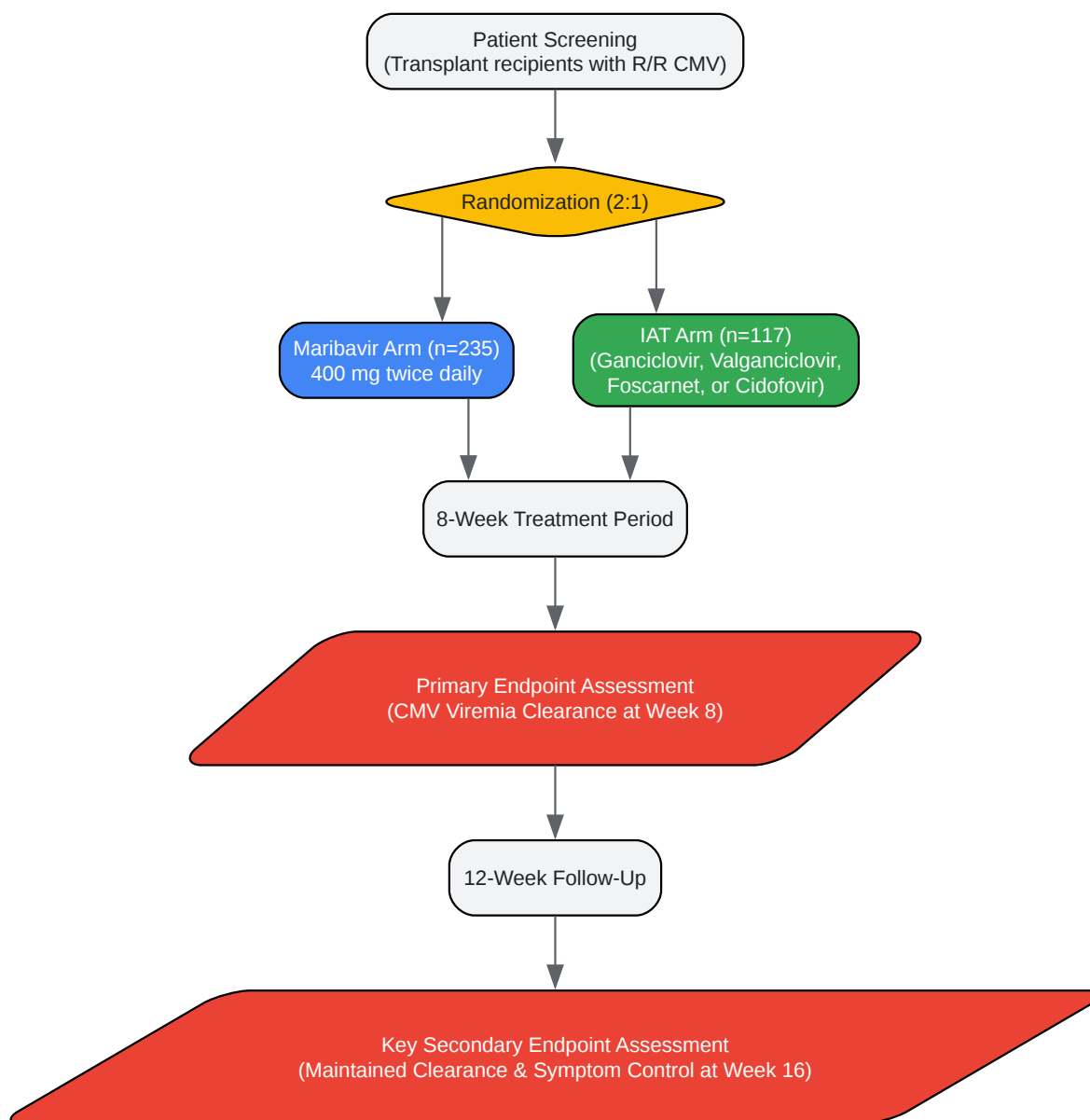
Signaling Pathway Diagrams



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Caption: Mechanism of action of **Maribavir**.





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